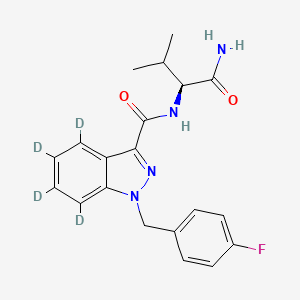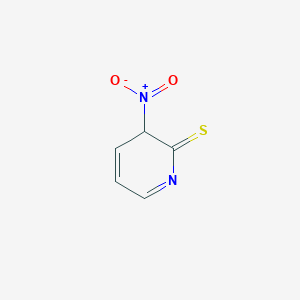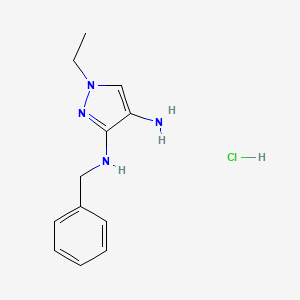
2-(Hexylthio)-6-hydroxy-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hexylthio)-6-hydroxy-4(3H)-pyrimidinone is a heterocyclic compound that features a pyrimidinone core with a hexylthio group at the 2-position and a hydroxy group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hexylthio)-6-hydroxy-4(3H)-pyrimidinone typically involves the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-keto esters.
Introduction of the Hexylthio Group: The hexylthio group can be introduced via a nucleophilic substitution reaction using hexylthiol and a suitable leaving group on the pyrimidinone core.
Hydroxylation: The hydroxy group at the 6-position can be introduced through selective hydroxylation reactions, often using oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidinone core or the sulfur atom, depending on the reagents used.
Substitution: The hexylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or amines can be employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the pyrimidinone core or sulfur atom.
Substitution: Compounds with different substituents replacing the hexylthio group.
Applications De Recherche Scientifique
2-(Hexylthio)-6-hydroxy-4(3H)-pyrimidinone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interactions with biological molecules and its effects on cellular processes.
Mécanisme D'action
The mechanism of action of 2-(Hexylthio)-6-hydroxy-4(3H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The hexylthio group and hydroxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
- 2-(Methylthio)-6-hydroxy-4(3H)-pyrimidinone
- 2-(Ethylthio)-6-hydroxy-4(3H)-pyrimidinone
- 2-(Butylthio)-6-hydroxy-4(3H)-pyrimidinone
Comparison: 2-(Hexylthio)-6-hydroxy-4(3H)-pyrimidinone is unique due to the length of its hexylthio group, which can influence its solubility, binding affinity, and overall biological activity. Compared to shorter alkylthio derivatives, the hexylthio group may provide enhanced interactions with hydrophobic regions of molecular targets, potentially leading to improved efficacy in certain applications.
Propriétés
Formule moléculaire |
C10H20N2O2S |
|---|---|
Poids moléculaire |
232.35 g/mol |
Nom IUPAC |
2-hexylsulfanyl-6-hydroxy-1,3-diazinan-4-one |
InChI |
InChI=1S/C10H20N2O2S/c1-2-3-4-5-6-15-10-11-8(13)7-9(14)12-10/h8,10-11,13H,2-7H2,1H3,(H,12,14) |
Clé InChI |
OKQKSPPJBPLEQF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCSC1NC(CC(=O)N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



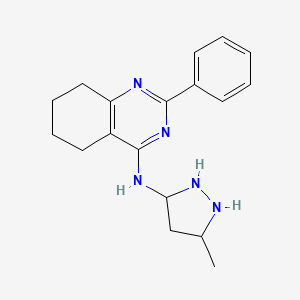
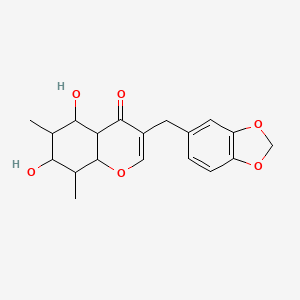
![Butanedioic acid, 1-[(1S,2E,4E)-1-[(2R,5S,7R,8S)-2-butyl-7-[(2E,4E,6S,7S,8E)-9-carboxy-6-hydroxy-3,7-dimethyl-2,4,8-nonatrien-1-yl]-8-methyl-1,6-dioxaspiro[4.5]dec-2-yl]-5-carboxy-4-methyl-2,4-pentadien-1-yl] ester](/img/structure/B12351155.png)

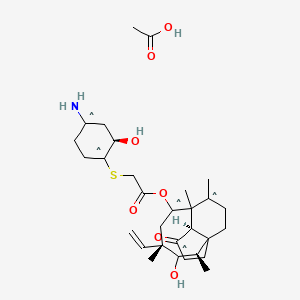
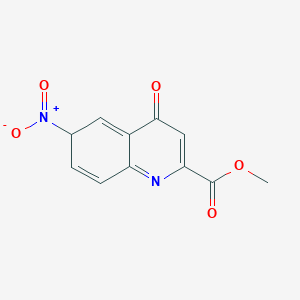

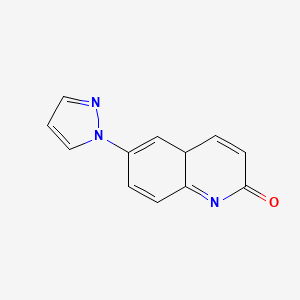
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-iminopurine-6,8-dione](/img/structure/B12351191.png)
